molecular formula C7H4ClFO3 B1429054 3-Chloro-5-fluoro-4-hydroxybenzoic acid CAS No. 455-57-2

3-Chloro-5-fluoro-4-hydroxybenzoic acid

Cat. No. B1429054
CAS RN: 455-57-2
M. Wt: 190.55 g/mol
InChI Key: ISRQCNONLNOPTB-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4-hydroxybenzoic acid is a chemical compound with the CAS Number: 455-57-2. It has a molecular weight of 190.56 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 3-Chloro-5-fluoro-4-hydroxybenzoic acid is 1S/C7H4ClFO3/c8-4-1-3 (7 (11)12)2-5 (9)6 (4)10/h1-2,10H, (H,11,12) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Chloro-5-fluoro-4-hydroxybenzoic acid is a powder at room temperature . It has a melting point of 219-221°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Antimicrobial Drugs : 3-Chloro-5-fluoro-4-hydroxybenzoic acid serves as a key intermediate in synthesizing antimicrobial 3-quinolinecarboxylic acid drugs. A practical synthesis method from 2,4-difluoro-3-chlororobenzoic acid, involving steps like nitration, esterification, and hydrolysis, achieved a 70% overall yield. This synthesis approach offers improved yield and controllable reaction conditions (Zhang et al., 2020).

Biocatalysis and Biochemical Reactions

  • Enzymatic Hydroxylation Studies : Research on 3-Hydroxybenzoate 4-hydroxylase, an enzyme purified from Pseudomonas testosteroni, indicates that it catalyzes the transformation of 3-hydroxybenzoate to protocatechuate. This study also explored the enzyme's interaction with several analogues of 3-hydroxybenzoate, including 3-chloro-5-fluoro-4-hydroxybenzoic acid, as potential substrates (Michalover et al., 1973).

Plant Disease Control

  • Developing Plant Protection Agents : Research on salicylic acid derivatives for plant disease resistance revealed that several fluorinated or chlorinated derivatives, including 3-chloro-5-fluoro-4-hydroxybenzoic acid, are effective in inducing plant defenses against pathogens. These derivatives are promising candidates for new plant protection agents due to their ability to induce systemic acquired resistance and pathogenesis-related proteins in plants (Silverman et al., 2005).

Environmental and Waste Treatment

  • Degradation in Treated Effluents : A study focusing on the gamma irradiation-induced degradation of 3-chloro-4-hydroxybenzoic acid in biological treated effluent demonstrated that gamma irradiation leads to complete decomposition and partial mineralization of this compound. The research provides insights into the treatment of chlorinated aromatic compounds in waste management (Chu & Wang, 2016).

Safety And Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, H335 indicating it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust/fume/gas/mist/vapours/spray .

Future Directions

3-Fluoro-4-hydroxybenzoic acid, a similar compound, may be used in the preparation of (S)-2-methylbutyl-3-fluoro-4-hydroxy benzoate and 4-n-alkoxy-3-fluorobenzoic acids. It may also be used in the synthesis of bis 3-fluoro-4-hydroxybenzoates, which are potent KCa2/3 pan-inhibitors . This suggests potential future directions for the use of 3-Chloro-5-fluoro-4-hydroxybenzoic acid in similar applications.

properties

IUPAC Name

3-chloro-5-fluoro-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRQCNONLNOPTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluoro-4-hydroxybenzoic acid

CAS RN

455-57-2
Record name 3-chloro-5-fluoro-4-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Sulfuryl chloride (4.7 mL) is added to a solution of 3-fluoro-4-hydroxy-benzoic acid (2.97 g) in acetic acid (20 mL) stirred at 50° C. in N,N-dimethylformamide (3 mL) at room temperature. The resulting solution is stirred for 2 h, prior to the addition of another portion of sulfuryl chloride (1.0 mL). The solution is stirred at 60° C. for another 1.5 h and then cooled to ambient temperature. The solution is poured into ice-cold water and the precipitate formed is separated by filtration, washed with ice-cold water, and dried at 50° C. to afford the title compound as a beige solid.
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1 mL
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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